molecular formula C19H17NO4 B2829699 5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 959083-26-2

5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2829699
CAS No.: 959083-26-2
M. Wt: 323.348
InChI Key: XDSAUIOBKGRDOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the exact molecular structure of “5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is not provided in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available literature .

Scientific Research Applications

Facile Synthesis and Utility

A study by Jeon and Kim (2000) highlights a facile synthesis method for producing derivatives of the compound, which are then used to prepare 2-cyano-4-quinolinones. This synthesis process emphasizes the compound's utility in creating intermediates for further chemical reactions (Moon-Kook Jeon & K. Kim, 2000).

Advanced Material Applications

The compound's derivatives have been explored for their potential in advanced materials research. For instance, Qi-Wei Xie et al. (2014) synthesized heterodinuclear M(II)-Ln(III) complexes involving the compound, demonstrating their application as single molecule magnets with intramolecular ferromagnetic interactions, highlighting the compound's relevance in developing magnetic materials (Qi-Wei Xie et al., 2014).

Fluorescence Modulation

A study conducted by Hariharan et al. (2018) synthesized aggregation-enhanced emissive fluorophores based on the compound, showcasing its role in tunable fluorescence and stimuli-responsive behaviors. This application is crucial for the development of optical and sensory materials (P. Hariharan et al., 2018).

Green Chemistry Synthesis

The work by Jin et al. (2006) presents an environmentally friendly and efficient synthesis procedure for 5-arylmethylene derivatives of the compound in aqueous media. This method highlights the compound's utility in green chemistry applications, offering advantages like neutral conditions and high yields (Tongshou Jin et al., 2006).

Crystal Structure Analysis

Low et al. (2002) explored the supramolecular structures of derivatives of the compound, providing insight into their crystallographic characteristics. Such studies are fundamental for understanding the molecular arrangements and potential applications in material science (J. N. Low et al., 2002).

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks to human health and the environment. The specific safety and hazards of “5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” are not mentioned in the available literature .

Properties

IUPAC Name

2,2-dimethyl-5-[(N-phenylanilino)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-19(2)23-17(21)16(18(22)24-19)13-20(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSAUIOBKGRDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CN(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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